N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
Description
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda⁶-thiophene-3-sulfonamide (CAS: 1384428-04-9) is a sulfonamide derivative featuring a benzyl-substituted dihydrothiophene ring system with two sulfone groups. Key properties include:
- Molecular formula: C₁₁H₁₃NO₄S₂
- Molecular weight: 287.36 g/mol .
- Structural features: The molecule combines a sulfonamide group (critical for bioactivity, e.g., enzyme inhibition) with a benzyl moiety and a 1,1-dioxo-thiophene ring, conferring unique electronic and steric properties.
- Physicochemical properties: pKa: 9.78 (basic character, influencing solubility and reactivity) . Polar surface area: 80.31 Ų, suggesting moderate bioavailability challenges .
Properties
IUPAC Name |
N-benzyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-17(14)7-6-11(9-17)18(15,16)12-8-10-4-2-1-3-5-10/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQGLBUACLMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166478 | |
| Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-04-9 | |
| Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfone and substituted thiophene derivatives, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bispidine-Based Sulfonamide Derivatives (Compounds 1b–h)
Synthesized via acylation of N-benzyl-1,5-dimethylbispidin-9-ol with acyl chlorides in acetonitrile (), these derivatives share a sulfonamide group but differ in core structure:
- Core structure : Bispidine (a bicyclic diamine) vs. dihydrothiophene.
- Synthetic conditions : Similar mild conditions (room temperature, 6 hours, triethylamine as base) but tailored for bispidine functionalization .
- The dihydrothiophene sulfone in the target compound introduces electron-withdrawing effects, altering reactivity compared to bispidine’s electron-rich framework.
Table 1: Comparative Data for Bispidine Derivatives vs. Target Compound
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole
Patented in 2023 (EP 3617199), this compound shares the 1,1-dioxo (sulfone) group but replaces the thiophene with a benzothiazole ring :
- Structural differences: Benzothiazole vs. dihydrothiophene: The former offers greater aromaticity and stability.
Table 2: Comparison with Benzothiazole Derivative
General Sulfonamide Analogues
Sulfonamides are widely explored for antimicrobial, diuretic, and anticancer activities. Key distinctions for the target compound include:
- Electronic effects : The 1,1-dioxo-thiophene group increases electron-withdrawing character compared to simpler aryl sulfonamides.
- Steric profile : The benzyl group may hinder interactions with flat binding pockets, unlike smaller substituents (e.g., methyl or hydrogen).
Biological Activity
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a complex organic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, sulfonamide group, and dioxo substituents. Its molecular formula is with a molecular weight of approximately 287.4 g/mol. The compound's unique structure allows for various interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group serves as a zinc-binding group , which is crucial for the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play significant roles in physiological processes such as acid-base balance and respiration.
Interaction with Carbonic Anhydrase
Research indicates that sulfonamides can effectively inhibit different isoforms of carbonic anhydrase. For instance, studies have shown that compounds similar to this compound exhibit inhibitory activity against human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX). The inhibition constants (K_i) for these compounds range from low nanomolar to medium nanomolar concentrations, demonstrating their potency.
| Compound | K_i (nM) | Target Isoform |
|---|---|---|
| 6i | 7.7 | hCA II |
| 6i | 34.9 | hCA IX |
| 6b | 69.8 | hCA XIII |
| 6d | 65.8 | hCA XIII |
Antitumor Activity
There is evidence suggesting that compounds containing sulfonamide groups may possess antitumor properties due to their ability to inhibit the hCA IX isoform, which is overexpressed in many tumors. For example, studies have shown that certain derivatives demonstrate significant inhibition of tumor-associated carbonic anhydrases, potentially leading to reduced tumor growth and proliferation.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains by disrupting metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the thiophene ring and sulfonamide moiety significantly influenced their biological activity. Compounds exhibiting higher lipophilicity showed improved cellular uptake and efficacy against cancer cell lines.
In another investigation focusing on the synthesis and evaluation of novel carbonic anhydrase inhibitors derived from similar scaffolds, researchers identified several lead compounds with promising inhibitory profiles against hCA II and hCA IX.
Q & A
Q. What are the optimal synthetic routes for N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves coupling the benzyl group to the sulfonamide core under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures improves purity.
Monitor progress via thin-layer chromatography (TLC) and characterize intermediates with NMR .
Q. Which analytical techniques are most effective for confirming the structure and purity of N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays).
For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) resolves structural conflicts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) when characterizing N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide?
Methodological Answer:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split signals.
- Isotopic Labeling : Traces unexpected peaks to impurities or tautomeric forms.
- Computational Modeling : DFT calculations predict chemical shifts to match experimental data.
Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What strategies are recommended for improving the solubility of N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide in aqueous media for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain stability.
- pH Adjustment : Ionize the sulfonamide group (pKa ~10) with mild bases (e.g., NaHCO₃).
- Sonication : Briefly sonicate suspensions at 37°C to disrupt aggregates.
Validate solubility via dynamic light scattering (DLS) before assay use .
Q. What are the challenges in synthesizing stable crystalline forms of N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide, and how can polymorph screening be optimized?
Methodological Answer:
- Solvent Screening : Test 10–15 solvents (e.g., ethanol, ethyl acetate) under slow evaporation.
- Salt Formation : Co-crystallize with counterions (e.g., sodium, hydrochloride) to stabilize lattices.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions.
Patented methods for analogous sulfonamides suggest using anti-solvent diffusion for high-quality crystals .
Q. How should researchers design experiments to evaluate the enzyme inhibitory potential of N-Benzyl-1,1-dioxo-2,5-dihydro-1λ⁶-thiophene-3-sulfonamide, considering its sulfonamide moiety?
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., carboxyfluorescein derivatives) in kinetic studies.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
- Control Experiments : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to assess specificity.
Structural analogs in PubChem demonstrate activity against carbonic anhydrase isoforms, suggesting similar mechanisms .
Data Contradiction and Optimization
Q. How can discrepancies in biological activity data across studies be addressed?
Methodological Answer:
- Batch Purity Analysis : Re-test compounds with HPLC-UV/MS to rule out degradation.
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests).
Reported purity thresholds (>98%) in supplier documentation highlight the impact of impurities on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
